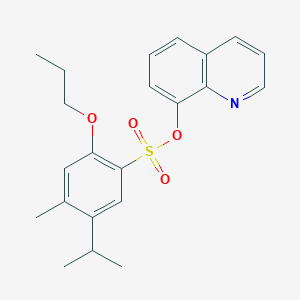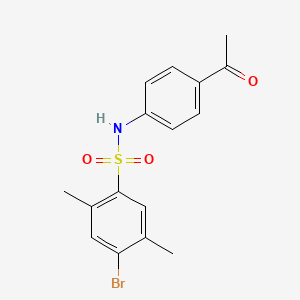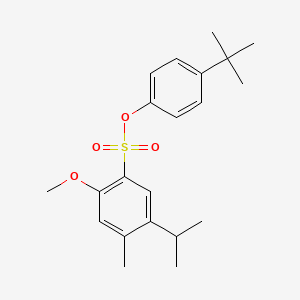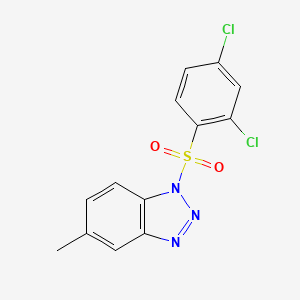
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide” is an organic compound containing functional groups such as acetyl, tert-butyl, ethoxy, and sulfonamide. These functional groups are often found in various pharmaceuticals and synthetic organic compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are typically used to analyze the molecular structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution, and the sulfonamide group could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Sulfonamides, including N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide, have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922 , Pseudomonas aeruginosa ATCC 27853 , and Staphylococcus aureus ATCC 29213 . The minimum inhibitory concentration (MIC) was determined using the broth microdilution method .
Molecular Docking Studies
Molecular docking studies have been conducted with sulfonamide compounds, including N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide . These compounds were docked to PDB ID: 5YHG, 5LMM, and 4NX9 target proteins representing bacterial species S. aureus ATCC 29213, E. coli ATCC 25922, and P. aeruginosa ATCC 27853, respectively .
Sensing Applications
Boronic acids, which can be derived from sulfonamides, have been utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Therapeutic Applications
Sulfonamides have been widely studied as antimicrobial, antimalarial, anticancer agents, antithyroid, anti-inflammatory, antidepressant, diuretic, and protease inhibitors . This suggests potential therapeutic applications for N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide.
Agricultural Applications
Sulfonamides are commonly used in agriculture due to their antifungal and herbicidal properties . This suggests that N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide could potentially be used in similar applications.
Protein Manipulation and Modification
The interaction of boronic acids with proteins allows for their utilization in various areas ranging from biological labeling, protein manipulation, and modification .
Wirkmechanismus
Target of Action
Similar compounds have been found to target theHeat shock protein HSP 90-alpha . This protein plays a crucial role in promoting the maturation, structural maintenance, and proper regulation of specific target proteins involved in cell cycle control and signal transduction .
Mode of Action
It’s worth noting that sulfonamides, a class of compounds to which our compound of interest belongs, are known for their antimicrobial properties . They inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for bacterial growth and reproduction .
Biochemical Pathways
The inhibition of folic acid synthesis in bacteria, a common mechanism of sulfonamides, affects the bacterial metabolic pathway involved in the synthesis of nucleic acids and proteins .
Result of Action
The antimicrobial activity of similar sulfonamide compounds has been demonstrated against various bacterial strains, includingEscherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-6-25-18-12-9-16(20(3,4)5)13-19(18)26(23,24)21-17-10-7-15(8-11-17)14(2)22/h7-13,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAGUDXNQNIXSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-5-tert-butyl-2-ethoxybenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

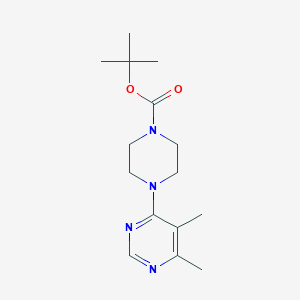
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)
![8H-acenaphthyleno[1,2-c]pyrazole](/img/structure/B6434366.png)
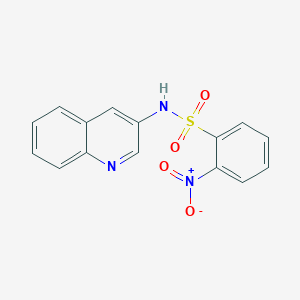
![N-{4-[(9-cyclopropyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B6434377.png)
